molecular formula C15H20N2O3 B12592373 Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate CAS No. 651056-63-2

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate

Cat. No.: B12592373
CAS No.: 651056-63-2
M. Wt: 276.33 g/mol
InChI Key: MOKYOSLMEPNPFE-UHFFFAOYSA-N
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Description

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C15H20N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-formyl-4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzyl carbamates .

Scientific Research Applications

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is unique due to the presence of both the formyl and benzyl carbamate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

651056-63-2

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)

InChI Key

MOKYOSLMEPNPFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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